molecular formula C14H22N4OS B6470094 N-tert-butyl-1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide CAS No. 2640861-09-0

N-tert-butyl-1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide

Cat. No.: B6470094
CAS No.: 2640861-09-0
M. Wt: 294.42 g/mol
InChI Key: VNIJRRGBPWUEOR-UHFFFAOYSA-N
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Description

“N-tert-butyl-1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide” is a compound that contains a 1,3,4-thiadiazole nucleus . The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents . It is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives has been a subject of considerable interest due to their broad types of biological activity . Extensive research has been performed on the synthesis of new potent antibacterial and antifungal agents . A new series of 2-[[1 (2H)-phthalazinone-2-yl]methyl/ethyl]-5-arylamino-1,3,4-thiadiazole derivatives was evaluated for in vitro antimicrobial activity against bacteria and fungal species .


Molecular Structure Analysis

Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system that exhibits a wide variety of biological activity . They occur in four isomeric forms in nature viz. 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .


Chemical Reactions Analysis

1,3,4-Thiadiazole has shown a broad spectrum of activity against various pathogens . Compounds 5-(4-tert-butylphenylsulfonamido)-1,3,4-thiadiazole-2-sulfonamide and 5-(4-tert-butylphenylcarboxamido)-1,3,4-thiadiazole-2-sulfonamide were found to be very strong inhibitors of hpCA with K I of 12–13 n m .

Mechanism of Action

The broad and potent activity of thiadiazole and their derivatives has established them as pharmacologically significant scaffolds . The mechanism of action of these compounds is often related to their ability to disrupt processes related to DNA replication, which allows them to inhibit the replication of both bacterial and cancer cells .

Safety and Hazards

While specific safety and hazard information for “N-tert-butyl-1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide” is not available, it’s important to note that safety precautions should always be taken when handling chemical compounds .

Future Directions

1,3,4-thiadiazoles have become an important class of heterocycles and a great interest of researchers because of their broad types of biological activity . Future research could focus on the structural modifications of different thiadiazole derivatives for various pharmacological activities .

Properties

IUPAC Name

N-tert-butyl-1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4OS/c1-14(2,3)15-11(19)10-6-7-18(8-10)13-17-16-12(20-13)9-4-5-9/h9-10H,4-8H2,1-3H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNIJRRGBPWUEOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CCN(C1)C2=NN=C(S2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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